Cas no 134753-19-8 (Ethyl 2-ethoxy-6-methylbenzoate)
Ethyl 2-ethoxy-6-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-ethoxy-6-methylbenzoate
- 134753-19-8
- Ethyl2-ethoxy-6-methylbenzoate
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- Inchi: 1S/C12H16O3/c1-4-14-10-8-6-7-9(3)11(10)12(13)15-5-2/h6-8H,4-5H2,1-3H3
- InChI Key: SWQSJJKJBLVSNW-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=CC(C)=C1C(=O)OCC
Computed Properties
- Exact Mass: 208.109944368g/mol
- Monoisotopic Mass: 208.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 35.5Ų
Ethyl 2-ethoxy-6-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095024-1g |
Ethyl 2-ethoxy-6-methylbenzoate |
134753-19-8 | 95% | 1g |
400.00 USD | 2021-06-17 | |
| Chemenu | CM129912-1g |
ethyl 2-ethoxy-6-methylbenzoate |
134753-19-8 | 95% | 1g |
$320 | 2023-01-10 | |
| Crysdot LLC | CD12152396-1g |
Ethyl 2-ethoxy-6-methylbenzoate |
134753-19-8 | 95+% | 1g |
$339 | 2024-07-23 |
Ethyl 2-ethoxy-6-methylbenzoate Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Ethyl 2-ethoxy-6-methylbenzoate
Ethyl 2-ethoxy-6-methylbenzoate (CAS No. 134753-19-8): A Comprehensive Overview
Ethyl 2-ethoxy-6-methylbenzoate (CAS No. 134753-19-8) is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, finds applications in various scientific domains, including synthetic chemistry, agrochemicals, and potential therapeutic applications. Its molecular structure, consisting of a benzoate core with ethoxy and methyl substituents, imparts distinct reactivity and functionality that make it a valuable intermediate in multiple chemical processes.
The synthesis of Ethyl 2-ethoxy-6-methylbenzoate typically involves the esterification of 2-ethoxy-6-methylbenzoic acid using ethanol in the presence of an acid catalyst. This reaction is well-documented and follows established principles of organic chemistry, ensuring high yield and purity when optimized conditions are employed. The compound's stability under various environmental conditions makes it a preferred choice for industrial-scale production and laboratory experiments alike.
In recent years, researchers have been exploring the potential applications of Ethyl 2-ethoxy-6-methylbenzoate in pharmaceutical development. Its benzoate moiety is known to exhibit mild analgesic and anti-inflammatory properties, which have been the focus of several preliminary studies. These studies suggest that derivatives of this compound may serve as lead candidates for novel drug formulations targeting chronic pain management. Additionally, the presence of ethoxy and methyl groups enhances its solubility in both polar and non-polar solvents, making it a promising candidate for formulation in diverse pharmaceutical matrices.
The agrochemical sector has also recognized the significance of Ethyl 2-ethoxy-6-methylbenzoate. Its structural features allow it to interact with biological targets in plants, potentially acting as a growth regulator or pest repellent. Current research is investigating its efficacy in improving crop yield and resistance to environmental stressors. The compound's compatibility with other agrochemicals further enhances its appeal as an additive in pesticide formulations, offering a synergistic effect that improves overall performance.
From a synthetic chemistry perspective, Ethyl 2-ethoxy-6-methylbenzoate serves as an important building block for more complex molecules. Its reactive sites can be selectively modified through various chemical transformations, enabling the creation of a wide range of derivatives with tailored properties. This flexibility has made it a staple in medicinal chemistry libraries, where it is often used to scaffold new drug candidates. The compound's ability to undergo nucleophilic substitution reactions further extends its utility in constructing heterocyclic compounds, which are prevalent in many biologically active molecules.
The industrial production of Ethyl 2-ethoxy-6-methylbenzoate adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as recrystallization and chromatography to isolate the compound from impurities. These processes are critical in maintaining the integrity of the final product, which is essential for applications where even minor contaminants can affect performance.
In conclusion, Ethyl 2-ethoxy-6-methylbenzoate (CAS No. 134753-19-8) is a multifaceted compound with broad applications across multiple industries. Its unique chemical properties make it indispensable in pharmaceutical research, agrochemical development, and synthetic chemistry. As scientific understanding advances, the potential uses for this compound are likely to expand further, solidifying its role as a key intermediate in modern chemical innovation.
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